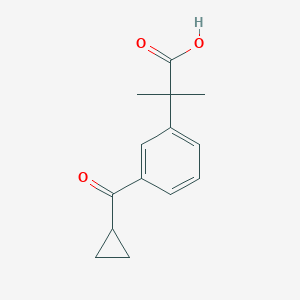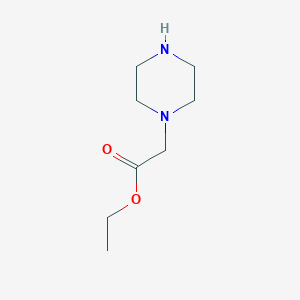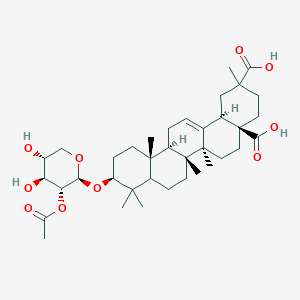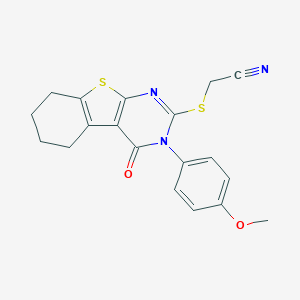
メピンドロール
概要
説明
メピンドロールは、主に緑内障の治療に使用される非選択的β遮断薬ですこれらの化合物は、インドール部分を有しており、これはピロール環がベンゼンに融合して2,3-ベンゾピロールを形成したものです .
2. 製法
1971年に最初に報告されたメピンドロールの合成では、4-ヒドロキシ-2-メチルインドールをエピクロロヒドリンと反応させた後、イソプロピルアミンを用いて側鎖を付加する方法が用いられました。この方法は、β遮断薬を生成することが知られていました . 必要な中間体は、4-ベンジルオキシインドール-2-カルボン酸から複数段階の工程を経て合成されました。これは、従来の化学的手法により4-ヒドロキシ-2-メチルインドールに変換されました .
3. 化学反応の分析
メピンドロールは、以下のような様々な化学反応を起こします。
酸化: この反応は、酸素の添加または水素の除去を伴います。一般的な試薬には、過マンガン酸カリウムや過酸化水素などがあります。
還元: この反応は、水素の添加または酸素の除去を伴います。一般的な試薬には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどがあります。
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。
4. 科学研究における用途
メピンドロールは、以下のような科学研究において様々な用途があります。
化学: β遮断薬とその合成の研究におけるモデル化合物として使用されます。
生物学: βアドレナリン受容体への影響と、心臓血管疾患の治療における可能性について研究されています。
医学: 主に緑内障の治療に使用され、高血圧や不整脈などの他の疾患の治療における可能性について研究されています。
科学的研究の応用
Mepindolol has several scientific research applications, including:
Chemistry: Used as a model compound in the study of beta blockers and their synthesis.
Biology: Investigated for its effects on beta-adrenergic receptors and its potential use in treating cardiovascular diseases.
Medicine: Primarily used in the treatment of glaucoma and studied for its potential use in treating other conditions such as hypertension and arrhythmias.
Industry: Used in the development of new beta blockers and other related compounds
Safety and Hazards
作用機序
メピンドロールは、主に心臓にあるβ1アドレナリン受容体を非選択的に阻害することによって作用します。 この阻害作用により、エピネフリンやノルエピネフリンの影響が減少し、その結果、心拍数と血圧が低下します . 含まれる分子標的および経路には、βアドレナリン受容体と関連するシグナル伝達経路が含まれます。
生化学分析
Biochemical Properties
Mepindolol interacts with beta receptors in the body, blocking their activity. This interaction is primarily with the beta-1 and beta-2 adrenergic receptors, which are proteins found on the surface of cells in the heart and blood vessels . The nature of these interactions is inhibitory, meaning that Mepindolol prevents these receptors from activating and triggering their usual biochemical reactions .
Cellular Effects
In terms of cellular effects, Mepindolol’s primary action is to decrease the activity of the heart and blood vessels. By blocking the beta-1 and beta-2 adrenergic receptors, Mepindolol reduces the rate and force of heart contractions, and it dilates (widens) the blood vessels . This can influence cell signaling pathways, gene expression, and cellular metabolism, particularly in cells of the cardiovascular system .
Molecular Mechanism
Mepindolol exerts its effects at the molecular level primarily through its binding interactions with the beta-1 and beta-2 adrenergic receptors. By binding to these receptors, Mepindolol prevents the natural ligands (like adrenaline and noradrenaline) from binding and activating these receptors . This can lead to changes in gene expression and cellular function, as these receptors play key roles in regulating heart rate, blood pressure, and other physiological processes .
Temporal Effects in Laboratory Settings
Like other beta blockers, the effects of Mepindolol are likely to be seen shortly after administration and can last for several hours .
Dosage Effects in Animal Models
In animal models, the effects of Mepindolol have been shown to vary with different dosages . At lower doses, Mepindolol effectively blocks the beta-1 and beta-2 adrenergic receptors, leading to decreased heart rate and blood pressure . At higher doses, however, Mepindolol may cause adverse effects such as bradycardia (abnormally slow heart rate), hypotension (low blood pressure), and fatigue .
Metabolic Pathways
As a beta blocker, Mepindolol is likely to be metabolized in the liver, similar to other drugs in this class .
Transport and Distribution
Like other beta blockers, Mepindolol is likely to be distributed throughout the body via the bloodstream after oral administration .
Subcellular Localization
As a beta blocker, Mepindolol is likely to be found primarily in the extracellular space, where it can interact with beta-1 and beta-2 adrenergic receptors on the surface of cells .
準備方法
The first reported synthesis of mepindolol in 1971 involved the use of 4-hydroxy-2-methylindole with epichlorohydrin and then isopropylamine to add the sidechain, which was known to produce beta blockers . The requisite intermediate was synthesized in a multi-step procedure from 4-benzyloxyindole-2-carboxylic acid, which was converted into 4-hydroxy-2-methylindole by conventional chemistry .
化学反応の分析
Mepindolol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
類似化合物との比較
メピンドロールは、ピンドロール、ボピンドロール、プロプラノロールなどの他のβ遮断薬と類似しています。 しかし、その特異的な化学構造と緑内障の治療における主な用途により、メピンドロールはユニークな化合物です .
類似化合物
ピンドロール: 高血圧や不整脈の治療に使用される非選択的β遮断薬です。
ボピンドロール: 高血圧の治療に使用されるβ遮断薬です。
プロプラノロール: 高血圧、狭心症、不整脈の治療に使用される非選択的β遮断薬です .
特性
IUPAC Name |
1-[(2-methyl-1H-indol-4-yl)oxy]-3-(propan-2-ylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-10(2)16-8-12(18)9-19-15-6-4-5-14-13(15)7-11(3)17-14/h4-7,10,12,16-18H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWGWUVGUSFQJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
56396-94-2 (sulfate[2:1]) | |
| Record name | Mepindolol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023694817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40865110 | |
| Record name | 1-[(2-Methyl-1H-indol-4-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40865110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23694-81-7 | |
| Record name | Mepindolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23694-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mepindolol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023694817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mepindolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13530 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-[(2-Methyl-1H-indol-4-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40865110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mepindolol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.650 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEPINDOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00Q31ER368 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Mepindolol is a β-adrenergic receptor antagonist, meaning it binds to β-adrenergic receptors and blocks the actions of catecholamines like adrenaline and noradrenaline. [, , , ]
A: Mepindolol's blockade of β-adrenergic receptors leads to a decrease in heart rate and contractility, as well as a reduction in blood pressure. [, , , ] It can also influence splanchnic haemodynamics, affecting hepatic blood flow and hepatic venous pressure gradient. []
A: Yes, Mepindolol exhibits ISA, meaning it can partially stimulate β-adrenergic receptors even while blocking their full activation by catecholamines. [, , , , ] This property contributes to its milder effect on heart rate and contractility compared to some other β-blockers. [, ]
A: Mepindolol's ISA, particularly its action on β2 receptors in blood vessels, contributes to vasodilation and a reduction in total peripheral resistance. This effect on blood vessels counteracts some of the blood pressure-lowering effects typically associated with β-blockade. [, , ]
A: The molecular formula of Mepindolol is C17H24N2O2, and its molecular weight is 288.39 g/mol. []
A: While the provided research doesn't delve into specific spectroscopic details, it highlights the synthesis of 14C-labelled Mepindolol for pharmacokinetic studies. [] This suggests the application of techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural characterization.
ANone: The provided research focuses primarily on the pharmacological aspects of Mepindolol, with limited information on material compatibility, stability, catalytic properties, computational chemistry, SHE regulations, analytical method validation, quality control, environmental impact, dissolution, and solubility. Further studies may be needed to address these aspects comprehensively.
A: Mepindolol's ISA contributes to its milder negative inotropic effects (reduced force of heart muscle contraction) compared to β-blockers like Propranolol, which lack ISA. [, , ] This characteristic makes Mepindolol potentially suitable for patients where a significant reduction in cardiac contractility is undesirable.
A: While the research doesn't provide detailed stability data, it mentions the development of transdermal delivery systems for Mepindolol. [, , ] This suggests the need for formulation strategies to ensure drug stability and optimize its delivery through the skin.
A: In patients with advanced renal failure, a lower dosage of Mepindolol may be necessary due to reduced clearance. []
A: Researchers used rat models of coronary artery occlusion to assess Mepindolol's cardioprotective effects. They found that Mepindolol significantly reduced infarct size and mitigated ischemia-induced phospholipid degradation. [, ]
A: Mepindolol has been studied in patients with various conditions, including hypertension, coronary heart disease, and hyperkinetic heart syndrome. [, , , , , , , , ] Clinical trials demonstrated its efficacy in reducing blood pressure, angina episodes, and improving exercise tolerance. [, , , , ]
A: Yes, several studies compared the efficacy and safety of Mepindolol to other β-blockers, including Propranolol, Atenolol, and Metoprolol. [, , , , , , , , , , , , , , ] These comparative studies provided insights into Mepindolol's specific pharmacological profile and potential advantages in certain patient populations.
A: Researchers studied the long-term impact of Mepindolol on lipid metabolism in hypertensive patients. [, , ] The findings highlight the importance of considering the specific properties of different β-blockers, including their selectivity and ISA, when making long-term treatment decisions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




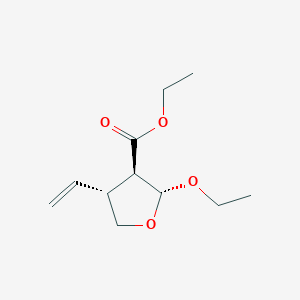
![[(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol](/img/structure/B133197.png)
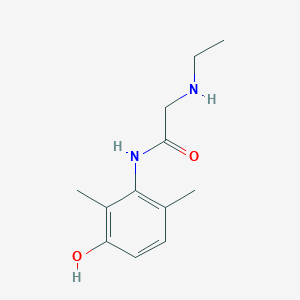
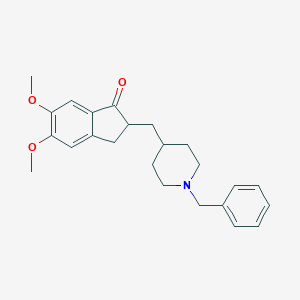
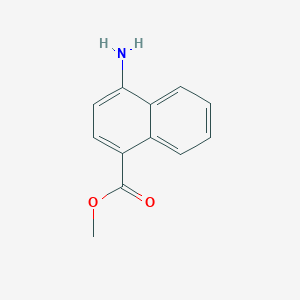
![2,2'-ETHYLENEBIS[2-METHYL-1,3-DIOXOLANE]](/img/structure/B133220.png)

